molecular formula C18H21NO2 B4278546 3-ethoxy-N-(1-phenylpropyl)benzamide

3-ethoxy-N-(1-phenylpropyl)benzamide

Cat. No.: B4278546
M. Wt: 283.4 g/mol
InChI Key: YHLDISHIMPWOEV-UHFFFAOYSA-N
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Description

3-Ethoxy-N-(1-phenylpropyl)benzamide is a benzamide derivative characterized by an ethoxy (-OCH₂CH₃) substituent at the 3-position of the benzamide ring and an N-linked 1-phenylpropyl group.

Properties

IUPAC Name

3-ethoxy-N-(1-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-3-17(14-9-6-5-7-10-14)19-18(20)15-11-8-12-16(13-15)21-4-2/h5-13,17H,3-4H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLDISHIMPWOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-(1-phenylpropyl)benzamide typically involves the reaction of 3-ethoxybenzoic acid with 1-phenylpropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole (CDI) in a solvent like dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using more efficient catalysts and reaction conditions. One such method involves the use of thiourea or carbamide compounds as catalysts to improve the selectivity and yield of the reaction . The reaction is typically carried out under controlled temperature and pressure conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-(1-phenylpropyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

3-ethoxy-N-(1-phenylpropyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(1-phenylpropyl)benzamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is known to affect various biological processes .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Yields : Fluorinated analogs like 3m show moderate yields (41%), while methoxy-substituted derivatives like 3c achieve higher yields (80%) under similar electrochemical benzylic C–H amidation conditions . The ethoxy group’s steric bulk may reduce reactivity compared to smaller substituents (e.g., fluoro or methoxy).
  • Physical State : Solid vs. oily products depend on substituent polarity. For example, 3m is an amorphous solid due to fluorine’s electronegativity, whereas 3c remains an oil, possibly due to the methoxy group’s flexibility .

Key Insights :

  • Acyl Chain Impact: Long 2-acylamino groups (e.g., tetradecanoyl in compound 17) improve PCAF HAT inhibition (~79%) compared to shorter chains . The ethoxy group in the target compound may similarly enhance membrane permeability or target binding.

Pharmacological Relevance of Functional Group Diversity

  • Imidazolyl Derivatives : Compounds like 4-(1H-imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide demonstrate the integration of heterocycles for enhanced pharmacological profiles, though synthetic complexity increases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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